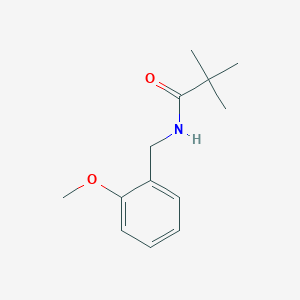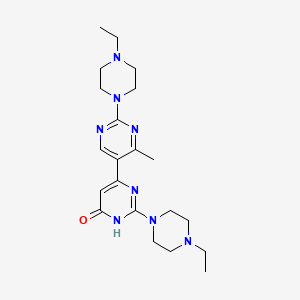
2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide, also known as MPPOC, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. MPPOC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure, making it a versatile molecule for various biological applications.
作用機序
The mechanism of action of 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide is not yet fully understood, but it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation, such as topoisomerase and histone deacetylase. Additionally, this compound has also been shown to modulate various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits cancer cell proliferation and induces apoptosis, or programmed cell death. In vivo studies have shown that this compound has anti-tumor activity and can inhibit tumor growth in animal models. Additionally, this compound has also been shown to reduce inflammation and oxidative stress in various tissues.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide in lab experiments is its versatility and potential for various biological applications. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a valuable compound for studying various disease processes. However, one limitation of using this compound in lab experiments is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental animals.
将来の方向性
There are several future directions for research on 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease processes. Future studies could also focus on the development of novel derivatives of this compound with improved efficacy and reduced toxicity.
合成法
The synthesis of 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide can be achieved through the reaction of 2-methyl-1,3-oxazole-4-carboxylic acid with 1-methyl-3-phenylpropylamine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.
科学的研究の応用
2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound exhibits anti-cancer properties and has the potential to be used as a chemotherapeutic agent. Additionally, this compound has also been studied for its anti-inflammatory and anti-oxidant properties, which could have applications in the treatment of various inflammatory diseases.
特性
IUPAC Name |
2-methyl-N-(4-phenylbutan-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(8-9-13-6-4-3-5-7-13)16-15(18)14-10-19-12(2)17-14/h3-7,10-11H,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQWODRYZUIKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6053547.png)
![[4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B6053551.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B6053558.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6053561.png)


![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)
![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)

![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)
